molecular formula C11H14N2O2 B4936795 N-phenyl-N'-propylethanediamide

N-phenyl-N'-propylethanediamide

Cat. No.: B4936795
M. Wt: 206.24 g/mol
InChI Key: ROODIZBMLPFZFH-UHFFFAOYSA-N
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Description

N-phenyl-N’-propylethanediamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a propyl group attached to another nitrogen atom within the ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-propylethanediamide typically involves the reaction of phenylamine (aniline) with propylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N-phenyl-N’-propylethanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-propylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and propyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of N-phenyl-N’-propylethanediamide.

Scientific Research Applications

N-phenyl-N’-propylethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylethanamide: Similar in structure but lacks the propyl group.

    N-propylethanamide: Similar in structure but lacks the phenyl group.

    N-phenyl-N’-methylethanediamide: Similar but with a methyl group instead of a propyl group.

Uniqueness

N-phenyl-N’-propylethanediamide is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical properties and potential applications. Its dual functional groups make it versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

N'-phenyl-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROODIZBMLPFZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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